4-硝基苯甲酸4-氧代-4H-吡喃-3-基6-(((4-甲基噻唑-2-基)硫代)甲基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

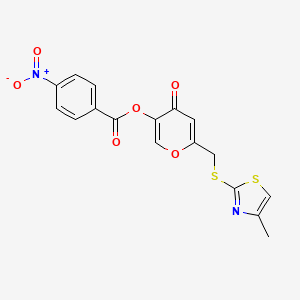

The compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential reactivity of the compound . For instance, the presence of a nitro group in similar compounds has been shown to be significant in their photochemical and metabolic behavior .

Synthesis Analysis

The synthesis of related compounds often involves reactions under mild conditions, as seen in the domino reaction of nitro-containing chromenes with malononitriles . Additionally, the synthesis of triazine derivatives from chloro-triazine, nitrobenzothiazol, and various nucleophilic reagents suggests a potential pathway for constructing the thiazolyl and pyran components of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques could be applied to determine the structure of "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" and confirm its synthesis. Theoretical calculations, such as density functional theory (DFT), can also provide insights into the geometry and electronic structure .

Chemical Reactions Analysis

The nitro group in similar compounds is a key functional group that can undergo various chemical reactions. For example, nitroreduction can convert nitro groups to nitroso and amino derivatives, which have been shown to exhibit mutagenic properties . The photochemical generation of nitric oxide from nitrobenzo[a]pyrene also indicates the potential for light-induced reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The presence of a nitro group and a pyran ring suggests potential for photochemical activity and interaction with biological molecules . The metabolism of nitrobenzo[a]pyrene by liver microsomes and its mutagenicity upon activation through ring oxidation also provide clues to the metabolic fate and toxicological profile of the compound .

科学研究应用

对一氧化氮合酶的抑制作用

Arias 等人 (2018) 报道了将芳基噻二唑啉或芳基吡唑啉骨架与羧酰胺或碳硫酰胺部分相结合的新型衍生物的合成,该衍生物对一氧化氮合酶的不同亚型表现出抑制活性 (Arias 等人,2018)。

合成和反应性质

Jilani (2007) 的一项研究重点关注 8-氨基-1-甲氧基-6H-二苯并[b,d]吡喃-6-酮的一锅合成,展示了一种合成此类化合物的新方法 (Jilani,2007)。

DNA 加合物的形成

Herreno-Saenz 等人 (1993) 的研究讨论了硝基苯并[a]芘衍生物的加合物形成,表明它们在特定条件下与 DNA 相互作用 (Herreno-Saenz 等人,1993)。

分子结构和氢键

Portilla 等人 (2007) 探索了相关化合物的分子结构,重点关注它们的氢键特性以及它们如何在分子水平上形成链和片 (Portilla 等人,2007)。

抗菌特性

Georgiadis 等人 (1992) 合成了 2H-吡喃-3(6H)-酮的衍生物并研究了它们的抗菌特性,发现对革兰氏阳性菌具有显着的活性 (Georgiadis 等人,1992)。

属性

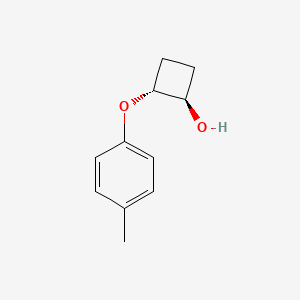

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-2-4-12(5-3-11)19(22)23/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHVOIIALATIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)